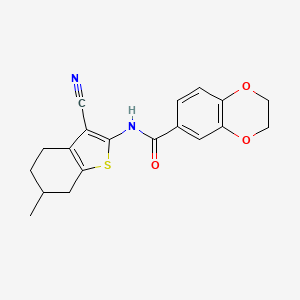

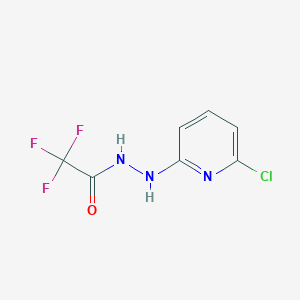

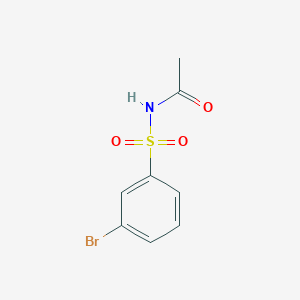

![molecular formula C17H22N4O3 B2872774 烟酸-[1-(3-环丙基-1,2,4-恶二唑-5-基)环己基]胺 (1:1) CAS No. 1993058-12-0](/img/structure/B2872774.png)

烟酸-[1-(3-环丙基-1,2,4-恶二唑-5-基)环己基]胺 (1:1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you mentioned, has been achieved by several research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .科学研究应用

受体识别和作用机制

烟酸,也称为尼克酸,是一种 B 族维生素,以其降脂作用而闻名。了解其机制的一个重大突破是发现了孤儿 G 蛋白偶联受体,“由干扰素-γ上调的巨噬细胞蛋白”(小鼠 PUMA-G,人 HM74)作为烟酸受体。该受体在脂肪组织中高度表达,并通过 Gi 介导的 cAMP 水平降低介导烟酸的抗脂解和降脂作用 (Tunaru 等,2003)。

合成和抗菌应用

烟酸还被用作合成新型恶二唑啉和三唑的起始化合物,展示了对各种病原体的初步抗菌测试。这种涉及烟酸腙环化的合成路线为探索具有潜在抗菌性能的烟酸衍生物开辟了新途径 (Hassan 等,1983)。

工业生产和绿色化学

在工业应用领域,烟酸主要通过用硝酸氧化 5-乙基-2-甲基吡啶来生产,这是一个由于副产物一氧化二氮而对环境产生重大影响的过程。研究从 3-甲基吡啶和 5-乙基-2-甲基吡啶等市售原料生产烟酸的生态方法旨在符合绿色化学原则,从而减少环境负担 (Lisicki 等,2022)。

除草剂活性

对源自烟酸的 N-(芳氧基甲氧基)-2-氯烟酰胺除草活性进行的探索发现,一些化合物对某些杂草具有优异的活性,表明烟酸衍生物在开发新型除草剂中具有潜在用途 (Yu 等,2021)。

G 蛋白雌激素受体 (GPER) 介导

发现烟酸可以结合并激活乳腺癌细胞和癌相关成纤维细胞中的 GPER 介导的信号传导,通过 EGFR/ERK 转导途径促进 GPER 靶基因的上调。这一发现为烟酸和烟酰胺的生物学作用增添了另一层,表明它们在癌症治疗中具有增殖和迁移作用的潜力 (Santolla 等,2014)。

作用机制

While the specific mechanism of action for “Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)” is not mentioned in the retrieved papers, it’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the urge of new chemical entities to act against these microorganisms .

属性

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.C6H5NO2/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8;8-6(9)5-2-1-3-7-4-5/h8H,1-7,12H2;1-4H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDZVWGWCDJPCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)N.C1=CC(=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

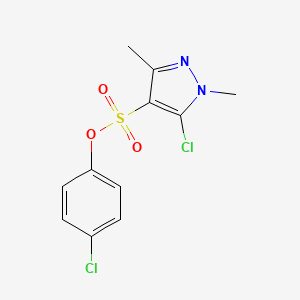

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

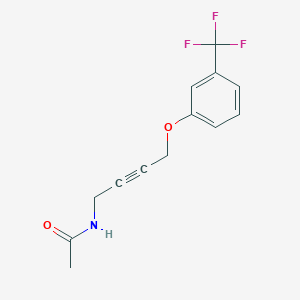

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)

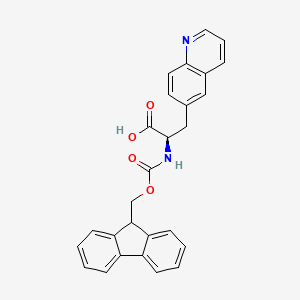

![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)